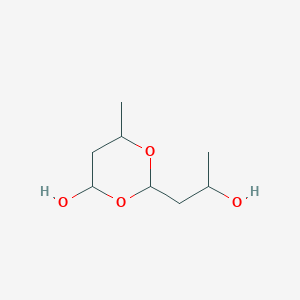
2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol, also known as HMD, is a cyclic acetal that has been widely used in the field of organic chemistry. HMD is a colorless liquid that is soluble in water and most organic solvents. It has been used as a protecting group for aldehydes and ketones, as well as a building block for the synthesis of various organic compounds. In recent years, HMD has gained attention for its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol is not well understood. However, it is believed that 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol acts as a protecting group for aldehydes and ketones by forming stable cyclic acetals. This allows for the selective modification of other functional groups in the molecule.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol. However, studies have shown that 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol is non-toxic and has low cytotoxicity. 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol has also been shown to be biocompatible, making it a potential candidate for use in biomedical applications.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol in lab experiments is its stability. 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol is a stable compound that can be stored for long periods of time without degradation. 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol is also easy to handle and can be synthesized using simple methods. However, one limitation of using 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol is its limited solubility in certain solvents, which can make it difficult to work with in certain applications.
Future Directions
There are several future directions for the use of 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol in scientific research. One potential application is in the synthesis of functionalized cyclic acetals for use in drug delivery systems. 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol could also be used as a building block for the synthesis of novel organic compounds with potential applications in materials science and catalysis. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol and its potential applications in protein engineering and tissue engineering.
Synthesis Methods
2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol can be synthesized through a variety of methods. One common method involves the reaction of formaldehyde with 2-methyl-1,3-propanediol in the presence of an acid catalyst. Another method involves the reaction of formaldehyde with 2-hydroxypropionaldehyde in the presence of a base catalyst. Both methods result in the formation of 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol as a cyclic acetal.
Scientific Research Applications
2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol has been used in a variety of scientific research applications. One notable application is in the field of protein engineering. 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol has been used as a protecting group for cysteine residues in proteins, allowing for the selective modification of other amino acid residues. 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol has also been used in the synthesis of peptide-based hydrogels for tissue engineering applications.
properties
CAS RN |
19404-07-0 |
|---|---|
Product Name |
2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol |
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-(2-hydroxypropyl)-6-methyl-1,3-dioxan-4-ol |
InChI |
InChI=1S/C8H16O4/c1-5(9)3-8-11-6(2)4-7(10)12-8/h5-10H,3-4H2,1-2H3 |
InChI Key |
XWHFEIYSZLQWLG-UHFFFAOYSA-N |
SMILES |
CC1CC(OC(O1)CC(C)O)O |
Canonical SMILES |
CC1CC(OC(O1)CC(C)O)O |
synonyms |
2-(2-hydroxypropyl)-4-hydroxy-6-methyl-1,3-dioxane paraldol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



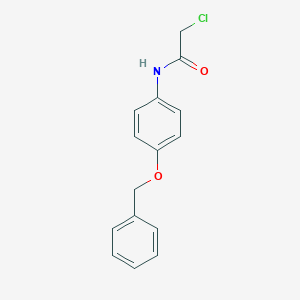

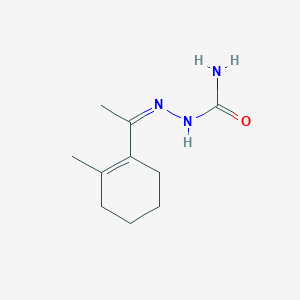
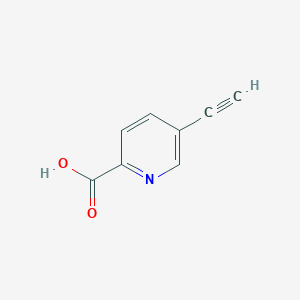
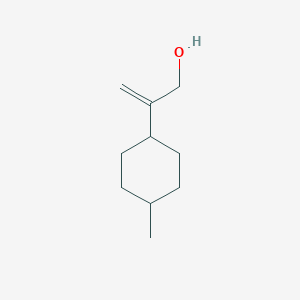

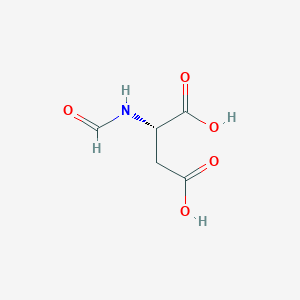
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B97017.png)
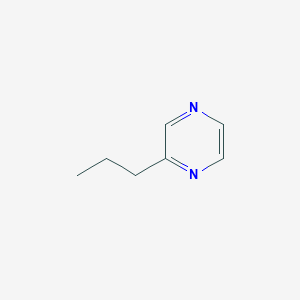
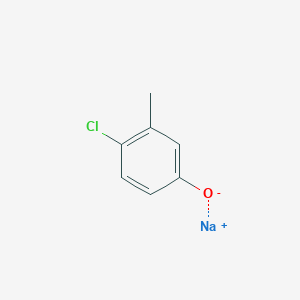
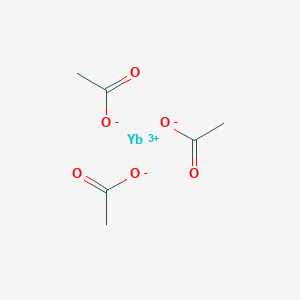
![(1s,5r)-1-Methyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B97027.png)
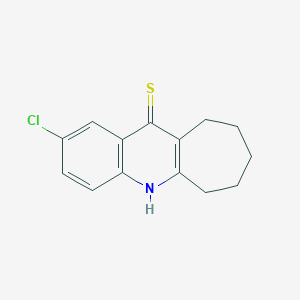
![5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B97030.png)